molecular formula C6H5BrN2O B2604023 5-amino-6-bromopyridine-3-carbaldehyde CAS No. 1289176-76-6

5-amino-6-bromopyridine-3-carbaldehyde

Cat. No.: B2604023
CAS No.: 1289176-76-6
M. Wt: 201.023
InChI Key: AEKFIUNVBMPJDT-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridine-3-carbaldehyde is a pyridine derivative featuring a bromine atom at position 6, an amino group at position 5, and a formyl (aldehyde) group at position 2. This trifunctionalized pyridine core is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands for metal catalysis. The aldehyde group enables diverse reactivity, such as condensation reactions, while the bromine atom offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura) . The amino group enhances solubility in polar solvents and participates in hydrogen bonding, making the compound valuable in supramolecular chemistry .

Properties

IUPAC Name

5-amino-6-bromopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFIUNVBMPJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.

    Reduction Products: 5-amino-6-bromopyridine-3-methanol.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-6-bromopyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference ID
5-Bromo-6-methoxypyridin-3-amine Br (5), OMe (6), NH₂ (3) C₆H₆BrN₂O Methoxy replaces aldehyde; reduced electrophilicity
3-Bromo-6-methoxypyridin-2-amine Br (3), OMe (6), NH₂ (2) C₆H₆BrN₂O Altered substituent positions; lower similarity score (0.76)
6-Aminopyridin-3-ol NH₂ (6), OH (3) C₅H₆N₂O Hydroxyl replaces bromine and aldehyde; lacks halogen
6-Bromo-3-pyridinecarboxaldehyde Br (6), CHO (3) C₆H₄BrNO Lacks amino group; simpler reactivity profile
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Br (5), COOH (2), fused pyrrole C₈H₅BrN₂O₂ Fused heterocyclic system; carboxylic acid functionality

Reactivity and Functional Group Analysis

  • Aldehyde vs.
  • Amino Group Impact: The amino group at position 5 enhances solubility in aqueous media compared to non-aminated analogs like 6-bromo-3-pyridinecarboxaldehyde. It also increases basicity (pKa ~4.5–5.5 for pyridinamines vs. ~1–2 for unsubstituted pyridines) .
  • Bromine Position : Bromine at position 6 (meta to aldehyde) directs cross-coupling reactions to position 2 or 4, whereas bromine at position 3 (as in 3-bromo-6-methoxypyridin-2-amine) alters regioselectivity in metal-catalyzed reactions .

Biological Activity

5-amino-6-bromopyridine-3-carbaldehyde (CAS No. 1289176-76-6) is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer activity, mechanisms of action, and selectivity against various tumor cell lines.

Chemical Structure and Synthesis

This compound features a bromine atom and an aldehyde functional group attached to a pyridine ring. The compound can be synthesized through various methods, often starting from commercially available pyridine derivatives. The typical synthetic route involves:

  • Bromination : Introduction of the bromine atom at the 6-position of the pyridine ring.
  • Aldehyde Formation : Conversion of the amino group at the 5-position to an aldehyde through oxidation reactions.

The structural formula can be represented as follows:

C5H5BrN2O\text{C}_5\text{H}_5\text{BrN}_2\text{O}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its activity across different tumor types:

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast Cancer)3.361.82
DU145 (Prostate Cancer)21.35N/A
HT-29 (Colon Cancer)40.00N/A
M-14 (Melanoma)>582.26N/A

The compound demonstrated the highest potency against MCF-7 cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating its potential as a lead compound for further development .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of PI3K/Akt/mTOR Pathway : This signaling pathway is crucial for cell growth and survival. Compounds targeting this pathway have shown promise in inhibiting tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Study on MDA-MB-361 Xenografts

In a notable study involving MDA-MB-361 breast cancer xenografts, administration of 25 mg/kg of a related compound derived from this compound resulted in substantial inhibition of p70S6 and Akt phosphorylation, demonstrating its potential for tumor suppression .

Toxicity Studies

Toxicity assessments conducted on normal 3T3 cells revealed that while the compound exhibits significant cytotoxicity against tumor cells, it maintains a favorable safety profile, suggesting selective targeting of cancerous tissues over normal cells .

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